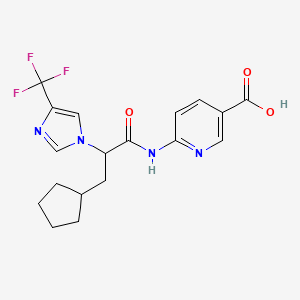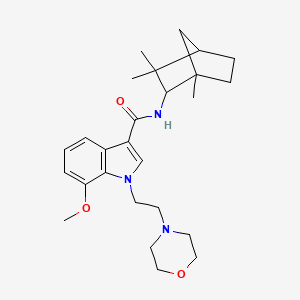![molecular formula C17H18N4O3S B15073475 [4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)
[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC180295 is a highly potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a serine/threonine kinase involved in the regulation of gene transcription. Inhibition of CDK9 has shown promise in reactivating epigenetically silenced genes in cancer cells, making MC180295 a potential therapeutic agent for various malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: MC180295 is synthesized through a series of chemical reactions involving the formation of a racemic mixture of two enantiomers, MC180379 and MC180380. The synthesis involves the use of specific reagents and catalysts to achieve high selectivity and potency .
Industrial Production Methods: The industrial production of MC180295 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the desired enantiomers and achieve the required specifications for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions: MC180295 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of MC180295 .
Applications De Recherche Scientifique
MC180295 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK9 in gene transcription and epigenetic regulation.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers, including acute myeloid leukemia and colon cancer.
Industry: Utilized in the development of new drugs targeting CDK9 and related pathways
Mécanisme D'action
MC180295 exerts its effects by selectively inhibiting CDK9, leading to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1. This inhibition reactivates epigenetically silenced genes, promoting cancer cell redifferentiation and apoptosis. The compound also induces an immuno-sensitizing interferon response, contributing to its anti-tumor efficacy .
Comparaison Avec Des Composés Similaires
MC180379: An enantiomer of MC180295 with similar but slightly lower potency.
MC180380: Another enantiomer of MC180295 with higher potency in live-cell epigenetic assays.
Other CDK9 Inhibitors: Includes compounds like flavopiridol and dinaciclib, which also target CDK9 but with different selectivity and potency profiles
Uniqueness of MC180295: MC180295 stands out due to its high selectivity for CDK9 and its ability to reactivate epigenetically silenced genes. Its unique mechanism of action and potent anti-tumor effects make it a promising candidate for further clinical development .
Propriétés
Formule moléculaire |
C17H18N4O3S |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9?,10?,12-/m1/s1 |
Clé InChI |
JRNXAQINDCOHGS-RTYFJBAXSA-N |
SMILES isomérique |
C1CC2CC1C[C@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N |
SMILES canonique |
C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
![4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid](/img/structure/B15073419.png)



![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)



![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)

![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
